molecular formula C8H6BrNO2 B12980848 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one

Cat. No.: B12980848
M. Wt: 228.04 g/mol
InChI Key: QYZDIOSCWHBESA-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system with a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable pyridine derivative with a brominated precursor. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrano[3,4-c]pyridin-4(3H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine
  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one is unique due to its fused pyrano-pyridine ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

5-bromo-1H-pyrano[3,4-c]pyridin-4-one

InChI

InChI=1S/C8H6BrNO2/c9-6-2-10-1-5-3-12-4-7(11)8(5)6/h1-2H,3-4H2

InChI Key

QYZDIOSCWHBESA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CC(=C2C(=O)CO1)Br

Origin of Product

United States

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